N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core, a morpholine ring, and a methanesulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the morpholine ring, and the attachment of the methanesulfonylphenyl group. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Ring: This step may involve nucleophilic substitution reactions.
Attachment of the Methanesulfonylphenyl Group: This can be done through sulfonation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A boronic acid containing a phenyl substituent, commonly used in organic synthesis.
4-(morpholine-4-carbonyl)phenylboronic Acid: A compound with a similar morpholine ring and phenyl group.
Uniqueness
N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-3-8-17-19(24-15-4-6-16(7-5-15)30(2,27)28)18(13-22-20(17)23-14)21(26)25-9-11-29-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCHIXMUHDECOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)C)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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